![molecular formula C15H28N4O3 B2970929 Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate CAS No. 1226433-76-6](/img/structure/B2970929.png)
Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate
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Description
“Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The piperazine ring is known for its wide range of biological and pharmaceutical activity .
Scientific Research Applications
Development of Novel Therapeutic and Diagnostic Agents
Analogues of the σ receptor ligand PB28, which share structural similarities with "Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate," have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, targeting applications in oncology (Abate et al., 2011). This underscores the compound's relevance in the development of diagnostic tools for cancer research.
Anticancer Activity
The metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound with structural features akin to "Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate," has been studied, revealing its promising in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007). This suggests potential applications in cancer treatment.
Antimicrobial and Antiviral Activities
A study on microwave-assisted synthesis of hybrid molecules, including penicillanic acid or cephalosporanic acid moieties, evaluated their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Compounds in this category exhibit good to moderate antimicrobial activity, indicating their potential in addressing bacterial infections.
Receptor Targeting for Therapeutic Purposes
The synthesis and evaluation of kappa-receptor agonist properties of 4-substituted 1-(arylacetyl)-2-[(dialkylamino)methyl]piperazines, which share functional groups with "Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate," reveal exceptional potency and selectivity. This highlights the potential for developing new pain management therapies (Naylor et al., 1993).
properties
IUPAC Name |
methyl 4-[2-(cyclohexylcarbamoylamino)ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O3/c1-22-15(21)19-11-9-18(10-12-19)8-7-16-14(20)17-13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDYKNBCWYJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(3-cyclohexylureido)ethyl)piperazine-1-carboxylate |
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